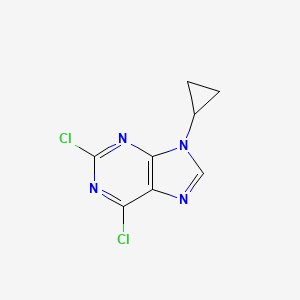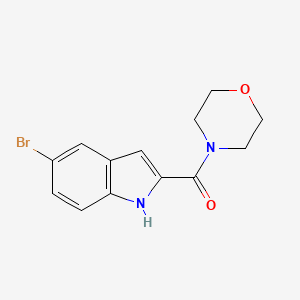
(5-bromo-1H-indole-2-yl)(morpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(5-bromo-1H-indole-2-yl)(morpholino)methanone is a compound that belongs to the class of indole derivatives. Indole derivatives are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-1H-indole-2-yl)(morpholino)methanone typically involves the reaction of 5-bromoindole with morpholine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reagents like titanium(III) chloride for reductive amination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization from ethanol or ether to obtain the final product .
化学反応の分析
Types of Reactions
(5-bromo-1H-indole-2-yl)(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce indole-2-methanol derivatives .
科学的研究の応用
(5-bromo-1H-indole-2-yl)(morpholino)methanone has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds
作用機序
The mechanism of action of (5-bromo-1H-indole-2-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viral particles .
類似化合物との比較
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.
3,3’-Diindolylmethane: Exhibits anticancer and anti-inflammatory activities.
Indole-2-carboxylic acid: Used in organic synthesis and as a building block for more complex molecules
Uniqueness
(5-bromo-1H-indole-2-yl)(morpholino)methanone is unique due to the presence of both the bromine atom and the morpholine ring, which confer distinct chemical and biological properties.
特性
分子式 |
C13H13BrN2O2 |
|---|---|
分子量 |
309.16 g/mol |
IUPAC名 |
(5-bromo-1H-indol-2-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C13H13BrN2O2/c14-10-1-2-11-9(7-10)8-12(15-11)13(17)16-3-5-18-6-4-16/h1-2,7-8,15H,3-6H2 |
InChIキー |
ZQKZTQNBOIUQDB-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)C2=CC3=C(N2)C=CC(=C3)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

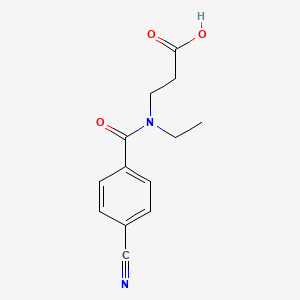
![N-cyclopropyl-2-[(2-phenylcyclopropyl)amino]acetamide](/img/structure/B8285850.png)
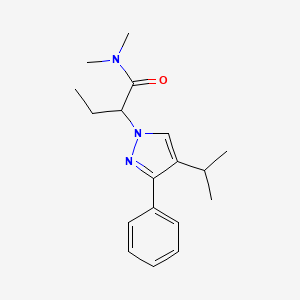
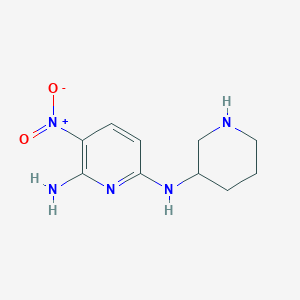
![5-[Bis(2-chloroethyl)amino]-2,4-dinitrobenzoic acid](/img/structure/B8285857.png)

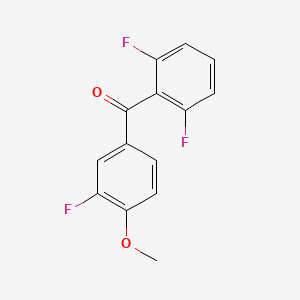
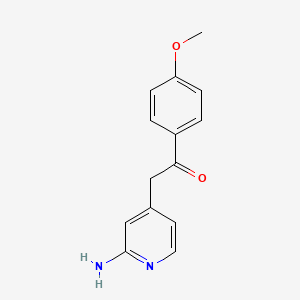
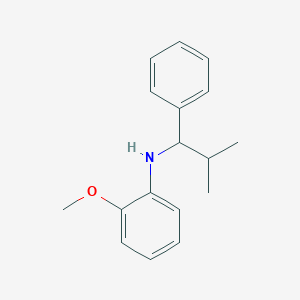
![3-[5-Methoxy-1-(thiophene-3-sulfonyl)-1H-indol-3-yl]-propionic acid](/img/structure/B8285915.png)


![2-[[(Benzoylamino)thioxomethyl]amino]-N-methylbenzamide](/img/structure/B8285932.png)
